molecular formula C25H22F3N3O B11106737 4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-N'-{(E)-[3-(trifluoromethyl)phenyl]methylidene}benzohydrazide

4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-N'-{(E)-[3-(trifluoromethyl)phenyl]methylidene}benzohydrazide

Cat. No.: B11106737
M. Wt: 437.5 g/mol
InChI Key: LPWKMVFDLWQHGC-WKULSOCRSA-N
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Description

4-(3,4-DIHYDRO-2(1H)-ISOQUINOLINYLMETHYL)-N’-{(E)-[3-(TRIFLUOROMETHYL)PHENYL]METHYLENE}BENZOHYDRAZIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of a dihydroisoquinoline moiety, a trifluoromethyl-substituted phenyl group, and a benzohydrazide linkage, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-DIHYDRO-2(1H)-ISOQUINOLINYLMETHYL)-N’-{(E)-[3-(TRIFLUOROMETHYL)PHENYL]METHYLENE}BENZOHYDRAZIDE typically involves multiple steps, starting with the preparation of the dihydroisoquinoline intermediate. This intermediate is then reacted with a benzohydrazide derivative under specific conditions to form the final product. Common reagents used in these reactions include trifluoromethyl-substituted benzaldehydes, hydrazine derivatives, and various catalysts to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography and crystallization, can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-DIHYDRO-2(1H)-ISOQUINOLINYLMETHYL)-N’-{(E)-[3-(TRIFLUOROMETHYL)PHENYL]METHYLENE}BENZOHYDRAZIDE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives with altered electronic properties.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce dihydroisoquinoline compounds with modified properties.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, 4-(3,4-DIHYDRO-2(1H)-ISOQUINOLINYLMETHYL)-N’-{(E)-[3-(TRIFLUOROMETHYL)PHENYL]METHYLENE}BENZOHYDRAZIDE is studied for its potential as a bioactive molecule. Its interactions with various biological targets can provide insights into new therapeutic approaches.

Medicine

In medicine, this compound is investigated for its potential pharmacological properties. Its ability to interact with specific molecular targets makes it a candidate for drug development and therapeutic applications.

Industry

In the industrial sector, this compound is used in the development of advanced materials and chemical processes. Its unique properties make it valuable for applications in fields such as materials science and catalysis.

Mechanism of Action

The mechanism by which 4-(3,4-DIHYDRO-2(1H)-ISOQUINOLINYLMETHYL)-N’-{(E)-[3-(TRIFLUOROMETHYL)PHENYL]METHYLENE}BENZOHYDRAZIDE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to specific biological outcomes.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3,4-DIHYDRO-2(1H)-ISOQUINOLINYLMETHYL)-N’-{(E)-[3-(TRIFLUOROMETHYL)PHENYL]METHYLENE}BENZOHYDRAZIDE shares similarities with other dihydroisoquinoline derivatives and trifluoromethyl-substituted compounds.
  • Compounds such as 4-(3,4-DIHYDRO-2(1H)-ISOQUINOLINYLMETHYL)-N’-{(E)-[3-(TRIFLUOROMETHYL)PHENYL]METHYLENE}BENZOHYDRAZIDE and 4-(3,4-DIHYDRO-2(1H)-ISOQUINOLINYLMETHYL)-N’-{(E)-[3-(TRIFLUOROMETHYL)PHENYL]METHYLENE}BENZOHYDRAZIDE exhibit similar reactivity and applications.

Uniqueness

The uniqueness of 4-(3,4-DIHYDRO-2(1H)-ISOQUINOLINYLMETHYL)-N’-{(E)-[3-(TRIFLUOROMETHYL)PHENYL]METHYLENE}BENZOHYDRAZIDE lies in its specific combination of structural features, which confer distinct chemical and biological properties. Its trifluoromethyl group, in particular, enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C25H22F3N3O

Molecular Weight

437.5 g/mol

IUPAC Name

4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-N-[(E)-[3-(trifluoromethyl)phenyl]methylideneamino]benzamide

InChI

InChI=1S/C25H22F3N3O/c26-25(27,28)23-7-3-4-19(14-23)15-29-30-24(32)21-10-8-18(9-11-21)16-31-13-12-20-5-1-2-6-22(20)17-31/h1-11,14-15H,12-13,16-17H2,(H,30,32)/b29-15+

InChI Key

LPWKMVFDLWQHGC-WKULSOCRSA-N

Isomeric SMILES

C1CN(CC2=CC=CC=C21)CC3=CC=C(C=C3)C(=O)N/N=C/C4=CC(=CC=C4)C(F)(F)F

Canonical SMILES

C1CN(CC2=CC=CC=C21)CC3=CC=C(C=C3)C(=O)NN=CC4=CC(=CC=C4)C(F)(F)F

Origin of Product

United States

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